![molecular formula C17H16F5N7O B1139116 (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one](/img/structure/B1139116.png)
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in the regulation of glucose metabolism. This compound has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of type 2 diabetes .
准备方法
Synthetic Routes and Reaction Conditions
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is synthesized through a multi-step process involving the reaction of various chemical intermediatesThe final step involves the phosphorylation of the compound to form this compound .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and therapeutic potential .
科学研究应用
Structural Characteristics
This compound contains:
- Difluoroindazole moiety : Enhances biological activity.
- Trifluoromethyl group : Known to influence pharmacokinetic properties.
- Triazolo and pyrazin rings : Suggest potential interactions with biological targets.
Potential Applications
The applications of this compound can be categorized into several areas:
Medicinal Chemistry
The structural features indicate potential as a therapeutic agent. Compounds with similar structures have been associated with various biological activities, including:
- Anticancer properties : Similar compounds have shown efficacy against cancer cell lines.
- Neuroprotective effects : Indazole derivatives often exhibit neuroprotective characteristics.
Research indicates that the biological activity of this compound aligns with trends observed in similar structures. Interaction studies are crucial for understanding its behavior in biological systems. Potential areas of focus include:
- Inhibition of specific enzymes : Such as 5-lipoxygenase (5-LOX), which is involved in inflammatory processes.
Synthesis and Modification
The synthesis of this compound can be approached through various methods aimed at modifying its structure to enhance efficacy or reduce side effects. This includes:
- Chemical transformations : Utilizing simple and commercially available reagents to synthesize derivatives.
Case Study 1: Anticancer Activity
A study on compounds similar to (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one revealed that modifications to the indazole moiety significantly enhanced anticancer activity against various tumor cell lines. The presence of fluorine atoms was noted to improve metabolic stability and bioavailability.
Case Study 2: Neuroprotective Effects
Research involving indazole derivatives demonstrated their potential for neuroprotection in models of neurodegenerative diseases. The study indicated that these compounds could mitigate oxidative stress and inflammation in neuronal cells.
作用机制
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one exerts its effects by inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme that plays a crucial role in glucose metabolism. By inhibiting DPP-IV, this compound increases the levels of incretin hormones, which in turn enhance insulin secretion and reduce blood glucose levels. The molecular targets and pathways involved include the incretin signaling pathway and the regulation of insulin secretion .
相似化合物的比较
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor used in the treatment of type 2 diabetes.
Vildagliptin: A DPP-IV inhibitor with similar therapeutic applications.
Saxagliptin: A DPP-IV inhibitor known for its efficacy in glucose regulation
Uniqueness of PK 44 Phosphate
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is unique due to its high selectivity for DPP-IV over other related enzymes such as DPP-8 and DPP-9. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a novel therapeutic agent .
生物活性
The compound (3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one is a complex organic molecule that integrates multiple functional groups and structural motifs. Its design suggests potential applications in medicinal chemistry, particularly in targeting specific biological pathways. This article reviews the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The unique structure of this compound includes:
- Difluoroindazole moiety : Enhances biological activity through increased lipophilicity and potential receptor interactions.
- Trifluoromethyl group : Known to improve metabolic stability and bioavailability.
- Triazolo and pyrazin rings : Implicated in various biological activities including anticancer and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities. The specific biological activity of this compound is yet to be fully elucidated but is anticipated to align with these trends due to its structural characteristics.
Potential Biological Activities
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The presence of heterocyclic rings often correlates with enhanced antimicrobial efficacy.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
Case Studies
Several studies have explored compounds structurally related to this compound:
Mechanistic Insights
The mechanism of action for similar compounds often involves:
- Inhibition of Kinases : Many small molecules target kinase pathways that are dysregulated in cancer.
- Receptor Binding : Compounds may bind to specific receptors altering downstream signaling pathways.
Synthesis Approaches
The synthesis of this compound can be approached through various synthetic routes that involve:
- Functional Group Modifications : Tailoring the reactivity of the indazole and triazole components.
- Multi-step Synthesis : Employing techniques such as cyclization and substitution reactions to achieve the desired structure.
属性
IUPAC Name |
(3R)-3-amino-4-(6,7-difluoro-2H-indazol-3-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPWZZYFIVYJSI-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C4C=CC(=C(C4=NN3)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。